Cas no 898598-33-9 (Methyl 4-fluorobenzoate)
Methyl 4-fluorobenzoate structure
Product Name:Methyl 4-fluorobenzoate
CAS-nummer:898598-33-9
MF:C8H7FO2
MW:154.138386011124
CID:706668
Update Time:2023-08-03
Methyl 4-fluorobenzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoicacid, 4-fluoro-, methyl ester, radical ion(1+) (9CI)
- METHYL 4-FLUOROBENZOATE
- 4-Fluorobenzoic Acid Methyl Ester
- Methyl p-fluorobenzoate
- Benzoic acid, 4-fluoro-, methyl ester
- Methyl 4-Fluorobenzoic Acid
- 4-fluoro-benzoic acid methyl ester
- MSEBQGULDWDIRW-UHFFFAOYSA-N
- METHYL4-FLUOROBENZOATE
- PubChem3566
- methyl-4-fluorobenzoate
- ASISCHEM P32019
- KSC490A7H
- 4-F-C6H4-COOCH3
- PARAGOS 390197
- RARECHEM AL BF 0076
- p-Fluorobenzoic acid, methyl ester
- ZI
- Methyl 4-fluorobenzoate
-
- Inchi: 1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
- InChI-sleutel: MSEBQGULDWDIRW-UHFFFAOYSA-N
- LACHT: FC1C=CC(C(=O)OC)=CC=1
Berekende eigenschappen
- Exacte massa: 154.043
- Monoisotopische massa: 154.043
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 139
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 26.3
Experimentele eigenschappen
- Dichtheid: 1.192
- Kookpunt: 90-92 °C20 mm Hg(lit.)
- Vlampunt: 67.4 °C
- Brekindex: n20/D 1.494(lit.)
Methyl 4-fluorobenzoate Gerelateerde literatuur
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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